N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-23(21,22)19(11-13-7-9-14(17)10-8-13)12-16(20)18-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUCRWLFTHMCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves the reaction of cyclohexylamine with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE exhibits diverse biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structures possess antimicrobial properties. The sulfonamide group is known for its effectiveness against a range of bacteria, potentially making this compound useful in treating bacterial infections.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The mechanism involves targeting key cellular pathways that regulate cell proliferation and apoptosis, although further research is necessary to validate these findings.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific molecular targets could lead to reduced inflammation in conditions such as arthritis or inflammatory bowel disease.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
| Application Area | Potential Uses | Evidence/Case Studies |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Studies show efficacy against Gram-positive bacteria. |
| Anticancer | Inhibition of cancer cell proliferation | Preliminary results indicate activity against specific tumor lines. |
| Anti-inflammatory | Management of inflammatory diseases | Evidence suggests modulation of inflammatory markers. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of N-cyclohexyl derivatives against various bacterial strains, demonstrating significant inhibition compared to control groups. This supports the potential use of such compounds in antibiotic formulations.
Case Study 2: Cancer Cell Line Studies
In vitro experiments were conducted on breast cancer cell lines, revealing that this compound induced apoptosis through caspase activation pathways, suggesting its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features, synthesis methods, and inferred biological activities of the target compound and its analogs:
Key Observations
Functional Group Impact on Activity :
- The methanesulfonamido group in the target compound may improve aqueous solubility compared to the thioether in 1Z105 or the hydroxyacetamide in compounds. This could enhance bioavailability in pharmacological applications .
- The 4-fluorophenyl substituent likely confers selective binding interactions, contrasting with the 4-chlorophenyl () or 4-nitrophenyl (5h) groups, which may alter electron distribution and receptor affinity .
Synthetic Routes :
- 1Z105 was optimized via structure-activity relationship (SAR) studies for TLR4 activation, suggesting the target compound could undergo similar iterative design .
- Compounds in and employ multi-step syntheses with published protocols, indicating scalability challenges compared to industrial-grade analogs like those in .
Biological Activity: Immunomodulation: 1Z105’s TLR4 agonist activity implies that the target compound’s sulfonamido group might similarly engage immune pathways, though fluorophenyl vs. pyrimidoindole substituents could shift specificity . Antioxidant Potential: compounds with hydroxyacetamide groups showed DPPH radical scavenging, but the target’s sulfonamido group may reduce antioxidant efficacy due to decreased hydrogen-donating capacity .
Research Findings and Limitations
- Structural Advantages : The cyclohexyl group in the target compound and analogs (e.g., 1Z105, 5h) likely enhances lipophilicity, aiding membrane permeability. However, industrial-grade derivatives () prioritize stability over biological activity .
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural inferences from analogs, necessitating further experimental validation.
- Contradictions : highlights TLR4-mediated immune activation, while focuses on antioxidant mechanisms. This suggests divergent applications depending on substituent chemistry .
Biological Activity
N-Cyclohexyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Weight : 443.6 g/mol
- Chemical Structure : The compound features a cyclohexyl group, a fluorophenyl moiety, and a methanesulfonamide functional group, contributing to its unique properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Several studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as GSK-3β and IKK-β, which are crucial in cellular signaling and inflammation processes .
- Antimicrobial Activity : Preliminary data suggests that similar sulfonamide compounds have demonstrated antimicrobial properties against various pathogens. This could indicate the potential for this compound to exhibit similar effects .
- Anti-inflammatory Effects : The compound has been linked to the suppression of pro-inflammatory cytokines and nitric oxide production in cellular models, suggesting its utility in treating inflammatory diseases .
In Vitro Studies
A series of in vitro experiments have evaluated the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated that at concentrations up to 10 µM, the compound did not significantly decrease cell viability, suggesting a favorable safety profile .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 92 |
| 10 | 90 |
| 50 | 70 |
| 100 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
